Ethyl 3-(naphthalen-2-yl)propanoate
Overview
Description
Scientific Research Applications
Antibacterial and Antifungal Activity : Derivatives of Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit promising antibacterial and antifungal properties against various bacteria and fungi (Patel & Patel, 2017).
Anticancer Potential : Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]Pyran-8-yl)Oxy]acetate shows significant inhibition of cancer cell proliferation, with its crystal structure being determined (Liu et al., 2018).
Microbiological Evaluation : Novel ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates and 4,5-dihydro-6-(naphthalen-2-yl)-4-aryl-2H-indazol-3-ols have been synthesized and evaluated for microbiological properties (Kanagarajan, Thanusu, & Gopalakrishnan, 2011).
Anti-Parkinson's Activity : Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives exhibit potential anti-Parkinson's activity, with the 4-thiazolidinone derivative 4c showing high activity in vivo (Gomathy et al., 2012).
Fluorescence in Biological Assays : Amino acid derivatives with 3-(naphthalen-1-ylamino)propanoic acid demonstrate strong fluorescence in ethanol and water at physiological pH, suitable for biological assays (Frade et al., 2007).
Anticonvulsant Activity : [4.4]nonane-3,8-dione derivatives, related to the compound , show potential anticonvulsant activity (Ghareb et al., 2017).
Chemosensor for Metal Ions : Naphthoquinone-based chemosensors exhibit remarkable selectivity towards Cu2+ ions in methanol or methanol-water mixtures, with a color change from orange to intense blue (Gosavi-Mirkute et al., 2017).
Photochemical Reactions : 2-(1-naphthyl)ethyl benzoates exhibit different photochemical reactions, highlighting the diverse reactivity of naphthyl-based compounds (Morley & Pincock, 2001).
Antiviral Activities : Compounds including 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-ones show promising antiviral activity against the H5N1 virus (Flefel et al., 2014).
Safety and Hazards
The safety data sheet for a similar compound, Ethyl propionate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
ethyl 3-naphthalen-2-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-2-17-15(16)10-8-12-7-9-13-5-3-4-6-14(13)11-12/h3-7,9,11H,2,8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSIHFSJIKHCNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554433 | |
Record name | Ethyl 3-(naphthalen-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112598-96-6 | |
Record name | Ethyl 3-(naphthalen-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.